molecular formula C20H33NO5 B4000271 N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid

N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid

Cat. No.: B4000271
M. Wt: 367.5 g/mol
InChI Key: QHSIUBKZYBETMU-UHFFFAOYSA-N
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Description

N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenoxy group, a propyl chain, and an amine group, combined with oxalic acid, which is known for its role in various chemical reactions and industrial applications.

Scientific Research Applications

N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-2-methylpropan-2-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-2-methylpropan-2-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then reacted with a propylamine derivative under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-2-methylpropan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, sodium borohydride

    Substituting agents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism by which N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-2-methylpropan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-[3-(2-tert-butylphenoxy)propyl]-2-methylpropan-2-amine
  • N-[3-(2-methylphenoxy)propyl]-2-methylpropan-2-amine
  • N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-2-ethylpropan-2-amine

Uniqueness

N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-2-methylpropan-2-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and methyl groups on the phenoxy ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(2-tert-butyl-6-methylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO.C2H2O4/c1-14-10-8-11-15(17(2,3)4)16(14)20-13-9-12-19-18(5,6)7;3-1(4)2(5)6/h8,10-11,19H,9,12-13H2,1-7H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSIUBKZYBETMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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